Cas no 1349716-98-8 (4-Bromo-2-chloro-5-methylbenzonitrile)

4-ブロモ-2-クロロ-5-メチルベンゾニトリル(CAS番号: 943319-70-8)は、芳香族ニトリル化合物の一種であり、有機合成中間体として重要な役割を果たします。分子内にブロモ(Br)、クロロ(Cl)、メチル(CH₃)、およびニトリル(CN)基を有する多置換ベンゼン誘導体で、高い反応性と選択性を示します。特に医薬品や農薬の合成において、ハロゲン基とニトリル基の存在により、パラジウムカップリング反応や求核置換反応などの多様な変換が可能です。純度が高く安定性に優れており、精密有機合成や材料科学分野での利用に適しています。

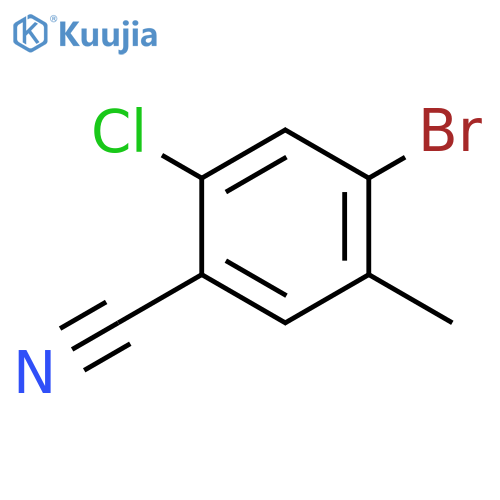

1349716-98-8 structure

商品名:4-Bromo-2-chloro-5-methylbenzonitrile

CAS番号:1349716-98-8

MF:C8H5BrClN

メガワット:230.489000082016

CID:4591609

4-Bromo-2-chloro-5-methylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-BROMO-2-CHLORO-5-METHYLBENZONITRILE

- 4-Bromo-2-chloro-5-methylbenzonitrile

-

- インチ: 1S/C8H5BrClN/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3

- InChIKey: XXIPIJNMXXNYLM-UHFFFAOYSA-N

- ほほえんだ: C(#N)C1=CC(C)=C(Br)C=C1Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

4-Bromo-2-chloro-5-methylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD590770-1g |

4-Bromo-2-chloro-5-methylbenzonitrile |

1349716-98-8 | 97% | 1g |

¥4543.0 | 2024-04-18 |

4-Bromo-2-chloro-5-methylbenzonitrile 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

1349716-98-8 (4-Bromo-2-chloro-5-methylbenzonitrile) 関連製品

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量